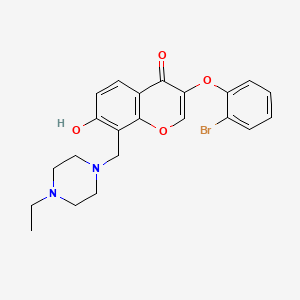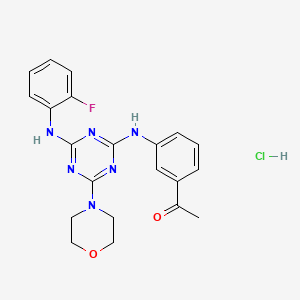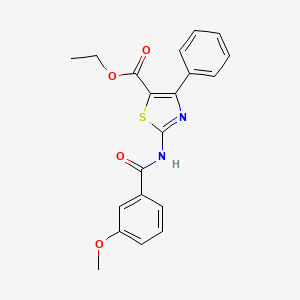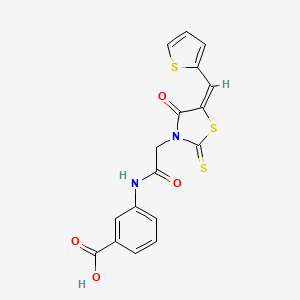
4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride” is a chemical compound that is part of the piperazine family . Piperazine derivatives are known for their wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives, including “this compound”, involves several methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Synthesis and Antimicrobial Activity
One significant application of 4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride is in the synthesis of new pyridine derivatives with observed antimicrobial activity. Patel, Agravat, and Shaikh (2011) reported the preparation of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives, demonstrating variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Anticancer and Antipsychotic Agents
Additionally, this compound is involved in the development of potential anticancer and antipsychotic agents. Kumar et al. (2013) explored the condensation of iminodiacetic acid with various amines, leading to the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity, highlighting the compound's role in the discovery of new therapeutic agents (Kumar, Kumar, Roy, & Sondhi, 2013).
Future Directions
The future directions for “4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride” could involve further exploration of its biological activity and potential applications in pharmaceuticals. Given the wide range of activities exhibited by piperazine derivatives , there may be potential for “this compound” in drug development.
Mechanism of Action
Target of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It’s worth noting that piperazine derivatives have been reported to inhibit crucial enzymes for dna replication, thus inhibiting bacterial growth and causing cell death .
Biochemical Pathways
Piperazine derivatives have been reported to inhibit dna gyrase and topoisomerase iv, crucial enzymes for dna replication .
Pharmacokinetics
The compound’s molecular weight is 28015 , which is within the optimal range for drug-like molecules, suggesting it may have favorable bioavailability.
Result of Action
Piperazine derivatives have been reported to inhibit bacterial growth and cause cell death by inhibiting crucial enzymes for dna replication .
Properties
IUPAC Name |
4-piperazin-1-ylpyridine-2-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.2ClH/c14-10(15)9-7-8(1-2-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2,(H,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVALNIUSKOOLNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC=C2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(methoxymethyl)-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2996970.png)

![methyl 2-({[5-oxo-1-phenyl-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2996972.png)

![N-(3-Ethoxyspiro[3.3]heptan-1-yl)prop-2-enamide](/img/structure/B2996979.png)
![2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2996980.png)
![(E)-3-[3-(2-Fluorophenyl)phenyl]prop-2-enoic acid](/img/structure/B2996981.png)

![[(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2996984.png)

![3-(3-Bromophenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2996989.png)


